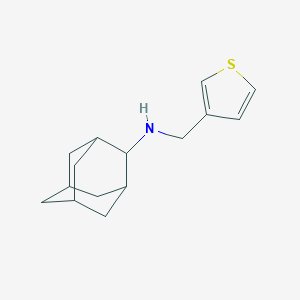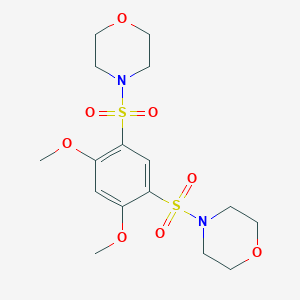
N-(2-adamantyl)-N-(3-thienylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-adamantyl)-N-(3-thienylmethyl)amine, also known as AAPT, is a novel compound that has gained significant interest in scientific research. AAPT is a member of the class of adamantane derivatives, which have been extensively studied due to their potential therapeutic properties. In
Mecanismo De Acción
The mechanism of action of N-(2-adamantyl)-N-(3-thienylmethyl)amine is not fully understood. However, it has been proposed that N-(2-adamantyl)-N-(3-thienylmethyl)amine exerts its effects by modulating various signaling pathways in cells. For example, N-(2-adamantyl)-N-(3-thienylmethyl)amine has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In addition, N-(2-adamantyl)-N-(3-thienylmethyl)amine has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis.
Biochemical and Physiological Effects:
N-(2-adamantyl)-N-(3-thienylmethyl)amine has been shown to have a variety of biochemical and physiological effects. For example, N-(2-adamantyl)-N-(3-thienylmethyl)amine has been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(2-adamantyl)-N-(3-thienylmethyl)amine has been shown to inhibit the replication of HIV and influenza viruses. N-(2-adamantyl)-N-(3-thienylmethyl)amine has also been found to improve cognitive function in animal models of Alzheimer's disease. These effects are likely due to the modulation of various signaling pathways by N-(2-adamantyl)-N-(3-thienylmethyl)amine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-adamantyl)-N-(3-thienylmethyl)amine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. In addition, N-(2-adamantyl)-N-(3-thienylmethyl)amine has been extensively studied, and its biological effects are well characterized. However, there are also limitations to using N-(2-adamantyl)-N-(3-thienylmethyl)amine in lab experiments. For example, N-(2-adamantyl)-N-(3-thienylmethyl)amine is not very soluble in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of N-(2-adamantyl)-N-(3-thienylmethyl)amine is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-(2-adamantyl)-N-(3-thienylmethyl)amine. One area of interest is the development of novel therapeutics based on N-(2-adamantyl)-N-(3-thienylmethyl)amine. For example, N-(2-adamantyl)-N-(3-thienylmethyl)amine analogs could be synthesized and tested for their potential therapeutic properties. Another area of interest is the study of the mechanism of action of N-(2-adamantyl)-N-(3-thienylmethyl)amine. Understanding how N-(2-adamantyl)-N-(3-thienylmethyl)amine modulates various signaling pathways could lead to the development of more targeted therapies. Finally, the study of the pharmacokinetics and pharmacodynamics of N-(2-adamantyl)-N-(3-thienylmethyl)amine could provide valuable information for the development of clinical trials.
Métodos De Síntesis
The synthesis of N-(2-adamantyl)-N-(3-thienylmethyl)amine involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-adamantanone with sodium hydride to form 2-adamantyl carbanion. The second step involves the reaction of 2-adamantyl carbanion with 3-bromomethylthiophene to form N-(2-adamantyl)-N-(3-thienylmethyl)amine. The yield of N-(2-adamantyl)-N-(3-thienylmethyl)amine can be improved by optimizing the reaction conditions, including temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
N-(2-adamantyl)-N-(3-thienylmethyl)amine has been extensively studied for its potential therapeutic properties. It has been shown to have anticancer, antiviral, and neuroprotective effects. In addition, N-(2-adamantyl)-N-(3-thienylmethyl)amine has been found to modulate the immune system and improve cognitive function. These properties make N-(2-adamantyl)-N-(3-thienylmethyl)amine a promising candidate for the development of novel therapeutics.
Propiedades
Fórmula molecular |
C15H21NS |
|---|---|
Peso molecular |
247.4 g/mol |
Nombre IUPAC |
N-(thiophen-3-ylmethyl)adamantan-2-amine |
InChI |
InChI=1S/C15H21NS/c1-2-17-9-10(1)8-16-15-13-4-11-3-12(6-13)7-14(15)5-11/h1-2,9,11-16H,3-8H2 |
Clave InChI |
HTFPGZKZRZVFKR-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CSC=C4 |
SMILES canónico |
C1C2CC3CC1CC(C2)C3NCC4=CSC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)

![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B275698.png)

![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)
![1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B275708.png)
![1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene](/img/structure/B275709.png)

